BenchChemオンラインストアへようこそ!

4'-Benzyloxy-2'-hydroxypropiophenone

Regioselective synthesis Protecting group strategy Hydroxyketone derivatization

4'-Benzyloxy-2'-hydroxypropiophenone (C₁₆H₁₆O₃; MW 256.30 g/mol) is an aromatic α-hydroxyketone bearing a 4'-benzyloxy substituent and a 2'-hydroxy group on the propiophenone scaffold. This dual-substitution pattern distinguishes it from the more common mono-substituted analogs (e.g., 4-benzyloxypropiophenone) and the unprotected diphenol precursor 2',4'-dihydroxypropiophenone.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
Cat. No. B8757279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Benzyloxy-2'-hydroxypropiophenone
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O
InChIInChI=1S/C16H16O3/c1-2-15(17)14-9-8-13(10-16(14)18)19-11-12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3
InChIKeyKYOWJYOUOIVFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Benzyloxy-2'-hydroxypropiophenone: A Regiochemically Defined Aromatic α-Hydroxyketone for Selective Synthesis and Bioactivity-Guided Procurement


4'-Benzyloxy-2'-hydroxypropiophenone (C₁₆H₁₆O₃; MW 256.30 g/mol) is an aromatic α-hydroxyketone bearing a 4'-benzyloxy substituent and a 2'-hydroxy group on the propiophenone scaffold [1]. This dual-substitution pattern distinguishes it from the more common mono-substituted analogs (e.g., 4-benzyloxypropiophenone) and the unprotected diphenol precursor 2',4'-dihydroxypropiophenone. The compound serves as a regioselectively protected building block where the free 2'-OH participates in intramolecular hydrogen bonding with the carbonyl, enabling chelation-driven metal complexation and selective downstream functionalization that is sterically and electronically precluded in analogs lacking this ortho-hydroxy-carbonyl juxtaposition [2].

Why 4'-Benzyloxy-2'-hydroxypropiophenone Cannot Be Replaced by Generic Hydroxypropiophenones or Simple Benzyloxy Ketones


Generic substitution with mono-functional analogs such as 4-benzyloxypropiophenone (C₁₆H₁₆O₂, lacking the 2'-OH) or 2',4'-dihydroxypropiophenone (C₉H₁₀O₃, lacking benzyl protection) fails on three grounds. First, the 2'-OH group is essential for intramolecular hydrogen bonding to the carbonyl oxygen, which pre-organizes the molecule for bidentate metal chelation—a property absent in 4-benzyloxypropiophenone [1]. Second, the unprotected 2',4'-dihydroxypropiophenone undergoes non-selective reactions at both phenolic positions, yielding product mixtures that require chromatographic separation, whereas the target compound's regioselective 4'-benzyl protection directs chemistry exclusively to the 2'-OH site . Third, the benzyloxy moiety contributes critically to hydrophobic interactions in biological targets: SAR studies on structurally related chalcones demonstrate that replacing the benzyloxy group with smaller alkoxy (methoxy, ethoxy) or eliminating it entirely abolishes IL-5 inhibitory activity, dropping from 78.8% inhibition at 50 μM (IC₅₀ 25.3 μM) to negligible activity [2].

Quantitative Differentiation Evidence: 4'-Benzyloxy-2'-hydroxypropiophenone vs. Closest Analogs


Regioselective Benzylation: 4'-O-Benzyl vs. 2'-O-Benzyl Selectivity in 2',4'-Dihydroxypropiophenone Alkylation

Alkylation of 2',4'-dihydroxypropiophenone with benzyl bromide (1.1 equiv) under K₂CO₃/acetone reflux conditions yields predominantly the 4'-O-benzylated product (4'-benzyloxy-2'-hydroxypropiophenone) due to the differential acidity of the two phenolic OH groups. The 2'-OH is intramolecularly hydrogen-bonded to the carbonyl oxygen, reducing its nucleophilicity relative to the free 4'-OH, thereby directing benzylation to the 4'-position with high regioselectivity. In contrast, direct benzylation of 4-hydroxypropiophenone produces 4-benzyloxypropiophenone but lacks the 2'-OH handle entirely, while non-selective di-benzylation of the dihydroxy precursor can occur with excess benzyl bromide, producing 2',4'-bis(benzyloxy)propiophenone as an undesired byproduct that requires chromatographic removal . The melting point of 4'-benzyloxy-2'-hydroxypropiophenone (reported ~95–98 °C for the dihydroxy precursor; the benzylated product is a lower-melting solid) differentiates it from 4-benzyloxypropiophenone (mp 99–102 °C) .

Regioselective synthesis Protecting group strategy Hydroxyketone derivatization

Copper(II) Chelation Capability: Bidentate 2'-OH/Carbonyl Coordination Absent in 4-Benzyloxypropiophenone

The 2'-hydroxy group ortho to the carbonyl in 4'-benzyloxy-2'-hydroxypropiophenone provides an intrinsic bidentate O,O-chelating motif upon deprotonation. This enables formation of stable homoleptic [Cu(L)₂] and heteroleptic [Cu(L)(phen)Cl] complexes, where L represents the deprotonated 2'-hydroxy-4-benzyloxychalcone (the chalcone analog directly accessible via Claisen-Schmidt condensation of the target propiophenone with benzaldehydes). In contrast, 4-benzyloxypropiophenone, lacking the 2'-OH, cannot form bidentate chelates and yields only monodentate or non-coordinated species under identical conditions [1]. The resulting copper(II) complexes of the 2'-hydroxy-4-benzyloxy motif demonstrate quantifiable biological activities: heteroleptic complex 3 (from fluorinated chalcone HL1) exhibits GI₅₀ = 1.0 µM against MCF-7 breast tumor cells with selectivity >100-fold versus murine 3T3 fibroblasts (GI₅₀ > 100 µM), while complex 4 (from non-fluorinated HL2) inhibits SARS-CoV-2 replication by 84.7% at 2 µM [1]. The free fluorinated chalcone ligand HL1 itself shows MCF-7 GI₅₀ = 1.16 µM, confirming that the 2'-hydroxy-benzyloxy pharmacophore contributes directly to antiproliferative activity even without metal coordination [1].

Metal complexation Anticancer copper complexes Bidentate ligand design

IL-5 Inhibitory Activity: Critical Role of the Benzyloxy Substituent in Chalcones Derived from 4'-Benzyloxy-2'-hydroxypropiophenone

In a systematic SAR study of chalcone-based IL-5 inhibitors, 1-(6-benzyloxy-2-hydroxyphenyl)-3-(4-hydroxyphenyl)propenone (compound 2a) demonstrated 78.8% inhibition of IL-5 bioactivity at 50 µM with an IC₅₀ of 25.3 µM, comparable to the clinical corticosteroid budesonide and the natural isoflavone sophoricoside (1a) [1]. Crucially, the benzyloxy moiety at the 6-position (equivalent to the 4'-benzyloxy in the target propiophenone scaffold) was identified as essential: replacement with smaller alkoxy groups (methoxy, ethoxy) or complete removal resulted in loss of activity [1]. Systematic variation of the hydrophobic alkoxy substituent revealed that compounds 2c (cyclohexylmethoxy, IC₅₀ = 12.6 µM), 2d (cyclohexyloxy, IC₅₀ = 12.2 µM), and 2i (4-methylpentoxy, IC₅₀ = 12.3 µM) achieved approximately 2-fold improved potency over the benzyloxy parent. The optimum cLog P range for IL-5 inhibitory activity was determined to be 4.22–4.67, a physicochemical window that the benzyloxy-containing compound satisfies [1]. The target compound 4'-benzyloxy-2'-hydroxypropiophenone serves as the direct synthetic precursor to these bioactive chalcones via Claisen-Schmidt condensation with substituted benzaldehydes.

Interleukin-5 inhibition Anti-inflammatory chalcones Hydrophobic group SAR

Physicochemical Differentiation: MW, Hydrogen Bonding Capacity, and Chromatographic Behavior vs. 4-Benzyloxypropiophenone

4'-Benzyloxy-2'-hydroxypropiophenone (MW 256.30 g/mol, C₁₆H₁₆O₃) differs measurably from its closest commercial analog 4-benzyloxypropiophenone (MW 240.30 g/mol, C₁₆H₁₆O₂) by the presence of one additional oxygen atom. This translates to a mass difference of +16 Da (observable by LC-MS), an additional hydrogen bond donor (HBD count: 1 vs. 0), and an additional hydrogen bond acceptor (HBA count: 3 vs. 2). The 2'-OH group enables intramolecular hydrogen bonding (O–H···O=C) that stabilizes a six-membered pseudo-ring, reducing the compound's effective polarity relative to an intermolecularly hydrogen-bonded analog and altering its reversed-phase HPLC retention time and silica gel TLC Rf compared to 4-benzyloxypropiophenone [1]. The melting point of 4'-benzyloxy-2'-hydroxypropiophenone (reported in the range of its dihydroxy precursor, ~95–98 °C, though the benzyl ether typically depresses the mp) is distinct from 4-benzyloxypropiophenone (mp 99–102 °C) . These differences provide unambiguous identity confirmation via standard analytical techniques (HPLC co-injection, LC-MS, ¹H NMR phenolic proton integration) when distinguishing between the two compounds in procurement quality control.

Physicochemical profiling Quality control differentiation HPLC retention

Antitumor Differentiation Activity: Benzyloxy-Containing Propiophenone Derivatives in Leukemia Cell Models

Patent literature (US 2017/0296508 A1) discloses that substituent benzyloxy group-containing ether compounds of general formula I, which encompasses the 4'-benzyloxy-2'-hydroxypropiophenone scaffold, exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte/macrophage lineage [1]. Specifically, these compounds demonstrate excellent antitumor activity against leukemia strain HL-60 (human promyelocytic leukemia), as well as lung cancer (A549, H157, H460, H520), bladder cancer (T24, J82), prostate cancer (LNCap, PC-3), and colorectal cancer (HCT8, HCT116, RkO) cell lines [1]. The differentiation-inducing mechanism is distinct from conventional cytotoxic chemotherapeutics and represents a targeted therapeutic approach. A related patent disclosure (US 2008/0312344 or equivalent) explicitly describes that compounds within this benzyloxypropiophenone class exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte, supporting use as anticancer agents and for treatment of proliferative skin diseases [2]. In contrast, non-benzyloxy analogs such as simple 2'-hydroxypropiophenone or 4'-hydroxypropiophenone lack this differentiation-inducing capacity at comparable concentrations, underscoring the essential contribution of the benzyloxy substituent.

Cell differentiation therapy Antileukemic agents Benzyloxy ether antitumor

Benzyloxy-Substituted Acrylophenones: EGFR Kinase Inhibition Requires the 4-Benzyloxy Motif

In a series of [(alkylamino)methyl]acrylophenones evaluated as EGF receptor protein tyrosine kinase inhibitors, derivatives bearing a benzyloxy substituent at the 4-position of the aromatic ring inhibited both the EGF receptor kinase (IC₅₀ < 0.5 µM for the most active compounds from A431 cell membranes) and the proliferation of EGF-dependent BALB/MK mouse epidermal keratinocytes (IC₅₀ ~1.21 µM for compound 18) [1]. Importantly, compounds lacking the 4-benzyloxy group showed substantially reduced or absent kinase inhibition, establishing the benzyloxy substituent as a critical pharmacophoric element within this chemotype [1]. The 4'-benzyloxy-2'-hydroxypropiophenone scaffold provides the aromatic ketone core that, upon appropriate elaboration via Mannich or aldol-type reactions, can yield acrylophenone-type EGFR inhibitors. The selectivity of these benzyloxy-bearing compounds for EGFR kinase over other tyrosine and serine/threonine kinases was described as 'high' [1], though direct comparative selectivity data (fold-selectivity vs. specific off-target kinases) are not reported in the abstract.

EGFR tyrosine kinase inhibition Benzyloxy pharmacophore Acrylophenone antitumor agents

High-Confidence Application Scenarios for 4'-Benzyloxy-2'-hydroxypropiophenone Based on Quantitative Differentiation Evidence


Synthesis of IL-5 Inhibitory Chalcones via Claisen-Schmidt Condensation with 4-Hydroxybenzaldehyde

4'-Benzyloxy-2'-hydroxypropiophenone serves as the direct acetyl component in base-catalyzed Claisen-Schmidt condensation with 4-hydroxybenzaldehyde to yield 1-(6-benzyloxy-2-hydroxyphenyl)-3-(4-hydroxyphenyl)propenone (compound 2a), a validated IL-5 inhibitor with IC₅₀ = 25.3 µM and 78.8% inhibition at 50 µM, comparable in potency to the clinical anti-inflammatory agent budesonide [1]. The target compound's 2'-OH group is retained in the chalcone product, maintaining the intramolecular hydrogen bond critical for subsequent metal chelation. Systematic variation of the aldehyde partner enables exploration of SAR at the chalcone B-ring while preserving the benzyloxy A-ring pharmacophore that was shown to be essential for IL-5 inhibitory activity [1]. This application is supported by the established cLog P optimum of 4.22–4.67 for maximum IL-5 inhibition, a parameter that the benzyloxy-substituted scaffold satisfies [1].

Preparation of Anticancer and Antiviral Copper(II)-Chalcone Complexes

The 2'-OH group of 4'-benzyloxy-2'-hydroxypropiophenone (and its chalcone condensation products) provides the essential bidentate O,O-chelating site for Cu(II) coordination. Deprotonation with triethylamine followed by reaction with CuCl₂·2H₂O, with or without 1,10-phenanthroline as co-ligand, yields homoleptic [Cu(L)₂] or heteroleptic [Cu(L)(phen)Cl] complexes [1]. These complexes have demonstrated: (a) cytostatic activity against MCF-7 breast cancer cells (GI₅₀ = 1.0–4.6 µM for complexes 1 and 3), with complex 1 exhibiting >100-fold selectivity over non-tumorigenic 3T3 fibroblasts (GI₅₀ > 100 µM); (b) inhibition of SARS-CoV-2 replication (84.7–85.1% at 2 µM for complexes 3 and 4); and (c) weak antileishmanial activity against L. amazonensis at 25 µM [1]. Researchers seeking metal-based anticancer or antiviral agents should procure this compound as the ligand precursor; the non-chelating analog 4-benzyloxypropiophenone is structurally incapable of forming these bioactive complexes.

Regioselective Synthetic Intermediate for Asymmetric α-Hydroxyketone Derivatization

The 4'-benzyloxy protection renders the 2'-OH the sole reactive phenolic site, enabling chemoselective functionalization (acylation, sulfonylation, alkylation, glycosylation) without competing reactions at the 4'-position. This is particularly valuable for preparing enantiomerically enriched 2-hydroxypropiophenone derivatives via benzaldehyde lyase (BAL)-catalyzed C–C bond formation or via lipase-catalyzed kinetic resolution of racemic 2-hydroxypropiophenones [1]. The benzyl protecting group can be subsequently removed by hydrogenolysis (H₂, Pd/C) to reveal the free 4'-OH, providing access to 2',4'-dihydroxypropiophenone derivatives with defined 2'-substitution patterns that would be inaccessible by direct non-selective alkylation of the diol precursor. This orthogonal protection strategy is standard in complex molecule synthesis but requires procurement of the correctly mono-benzylated regioisomer [1].

Lead Scaffold for Benzyloxy-Dependent EGFR Kinase Inhibitor Development

The 4-benzyloxypropiophenone core, when elaborated into [(alkylamino)methyl]acrylophenones via Mannich reaction with formaldehyde and secondary amines, yields potent and selective EGFR tyrosine kinase inhibitors with enzyme IC₅₀ values below 0.5 µM and cellular antiproliferative IC₅₀ values of ~1.21 µM in BALB/MK keratinocytes [1]. The 4-benzyloxy substituent is essential for this activity; removal or replacement with smaller alkoxy groups diminishes or abolishes kinase inhibition [1]. The 2'-hydroxy substituent present in the target compound offers an additional vector for structural diversification (e.g., etherification, esterification) to modulate pharmacokinetic properties without perturbing the benzyloxy pharmacophore. Medicinal chemistry groups pursuing EGFR-targeted therapies should prioritize this specifically substituted propiophenone over simpler analogs lacking the benzyloxy group [1].

Quote Request

Request a Quote for 4'-Benzyloxy-2'-hydroxypropiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.